[5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanamine, also known as IMPY, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IMPY is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
[5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanamine is a selective Aβ plaque-binding agent that can inhibit the formation of Aβ aggregates. It has been shown to bind to Aβ aggregates with high affinity and specificity, leading to their disaggregation and inhibition of further aggregation. This mechanism of action has been proposed as a potential therapeutic approach for Alzheimer's disease.
Biochemical and Physiological Effects
Studies have shown that [5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanamine can improve cognitive function in animal models of Alzheimer's disease. It has also been shown to reduce Aβ levels in the brain and improve synaptic function. Additionally, [5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanamine has been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of [5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanamine is its high affinity and specificity for Aβ aggregates, making it a valuable tool for studying the formation and inhibition of Aβ aggregates. However, one limitation is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
For [5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanamine research include further studies on its mechanism of action and potential therapeutic applications, as well as the development of more potent and selective Aβ plaque-binding agents. Additionally, studies on the toxicity and pharmacokinetics of [5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanamine are needed to determine its safety and efficacy for use in humans.
Synthesemethoden
[5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanamine has been synthesized using various methods, including the reaction of 5-iodopyrazole with 2-bromo-2-methylpropane and subsequent reduction with sodium borohydride. Another method involves the reaction of 5-iodopyrazole with 2-(2-methylpropyl)amine in the presence of palladium catalysts. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
[5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanamine has been studied extensively for its potential therapeutic applications, particularly in the treatment of Alzheimer's disease. Studies have shown that [5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanamine can bind to amyloid beta (Aβ) plaques, which are characteristic of Alzheimer's disease, and inhibit their formation. [5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanamine has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
[5-iodo-2-(2-methylpropyl)pyrazol-3-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14IN3/c1-6(2)5-12-7(4-10)3-8(9)11-12/h3,6H,4-5,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPYYIFDYXYSNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)I)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14IN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-yl]methanamine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.